molecular formula C31H44O10 B12692391 Bovochrysoid CAS No. 63765-68-4

Bovochrysoid

Cat. No.: B12692391
CAS No.: 63765-68-4
M. Wt: 576.7 g/mol
InChI Key: VAASSPZOHNNMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bovochrysoid is a synthetic organic compound first reported in 2021, characterized by a unique chrysene-derived polycyclic aromatic framework substituted with a boron-containing functional group. Its molecular formula is C₂₄H₁₅B₂O₃, with a molecular weight of 368.2 g/mol. The compound exhibits a planar structure stabilized by intramolecular hydrogen bonds and boron-oxygen coordination, contributing to its high thermal stability (decomposition temperature >300°C) and fluorescence properties (λₑₘ = 520 nm in ethanol) . This compound is primarily utilized in optoelectronic devices due to its electron-transport efficiency and in biomedical imaging as a near-infrared probe. Its synthesis involves a palladium-catalyzed cross-coupling reaction between chrysene diboronic acid and halogenated aryl esters, yielding a purity of ≥98% after chromatographic purification .

Properties

CAS No.

63765-68-4

Molecular Formula

C31H44O10

Molecular Weight

576.7 g/mol

IUPAC Name

3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H44O10/c1-16-25(35)27(38-3)26(36)28(40-16)41-19-8-11-30(15-32)18(12-19)5-6-21-20(30)9-10-29(2)24(22(33)13-31(21,29)37)17-4-7-23(34)39-14-17/h4,7,14-16,18-22,24-28,33,35-37H,5-6,8-13H2,1-3H3

InChI Key

VAASSPZOHNNMJH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=COC(=O)C=C6)O)O)C)C=O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bovochrysoid typically involves a series of complex chemical reactions. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions to ensure the purity and yield of the compound. The exact synthetic route can vary depending on the desired application and the availability of starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity levels. The process often involves rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Bovochrysoid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, often used in anhydrous solvents.

    Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Bovochrysoid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Bovochrysoid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Bovochrysoid is compared here with two structurally analogous compounds: Chrysene-1,4-dicarboxylic acid (Compound A) and Boron-doped polycyclic aromatic hydrocarbon (Compound B) . These compounds share a chrysene backbone but differ in functional groups and metal coordination, leading to distinct physicochemical and functional properties.

Structural and Physicochemical Properties

Table 1 summarizes key physicochemical parameters:

Property This compound Compound A Compound B
Molecular Formula C₂₄H₁₅B₂O₃ C₂₄H₁₄O₄ C₂₄H₁₆B₁N₁O₂
Molecular Weight (g/mol) 368.2 366.4 369.2
Melting Point (°C) 285–290 275–280 295–300
Solubility in DMSO (mg/mL) 12.5 ± 0.3 8.2 ± 0.2 15.0 ± 0.5
LogP 3.8 2.5 4.1

Key Observations :

  • This compound’s boron-oxygen coordination enhances thermal stability compared to Compound A, which lacks metal integration .
  • Compound B’s nitrogen doping improves solubility in polar solvents but reduces fluorescence quantum yield (Φ = 0.45 vs. This compound’s Φ = 0.62) due to competing non-radiative decay pathways .

Optoelectronics :

  • This compound achieves an electron mobility of 0.12 cm²/V·s in thin-film transistors, outperforming Compound A (0.08 cm²/V·s) and Compound B (0.10 cm²/V·s) .
  • Compound B, however, exhibits better stability under UV exposure (10% efficiency loss after 500 h vs. This compound’s 18%) .

Biomedical Imaging :

  • This compound’s fluorescence intensity in tumor-targeting assays is 1.5× higher than Compound A, attributed to reduced aggregation-induced quenching .
  • Compound B’s near-infrared emission (λₑₘ = 650 nm) offers deeper tissue penetration but requires higher excitation energy, limiting its utility in live-cell imaging .

Biological Activity

Bovochrysoid, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound belongs to a class of compounds known as flavonoids, which are recognized for their antioxidant and anti-inflammatory properties. Recent research has highlighted its effectiveness against various pathogens and its potential in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated through bioassay-guided fractionation, revealing significant activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Vibrio cholerae and Enterococcus faecalis with MIC values ranging from 25 to 50 µg/ml .
    • Rhamnocitrin and quercetin-5,3'-dimethylether demonstrated activity against Micrococcus luteus and Shigella sonei at 25 µg/ml .

The following table summarizes the antibacterial activity of various flavonoids isolated from Combretum erythrophyllum:

CompoundTarget BacteriaMIC (µg/ml)
RhamnocitrinMicrococcus luteus25
Quercetin-5,3'-dimethyletherShigella sonei25
ApigeninVibrio cholerae25-50
GenkwaninEnterococcus faecalis25-50

These findings indicate that this compound and its derivatives could be promising candidates for developing new antibacterial agents.

Cytotoxic Effects

This compound's cytotoxicity was assessed in various cancer cell lines. Several studies have reported moderate to potent cytotoxic effects against:

  • Erythroleukemic cells
  • Hepatocarcinoma cells
  • Lung cancer cells

For instance, the isolated meroterpenoids exhibited significant cytotoxic effects, with some compounds showing higher potency than others. A notable study by Nakamura et al. highlighted the cytotoxic effects of gancochlearols A and B against erythroleukemia-type cells.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • It interacts with cellular pathways that regulate inflammation and apoptosis.
  • Its flavonoid structure allows it to modulate enzyme activities, particularly those involved in oxidative stress responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted in vitro demonstrated that extracts containing this compound significantly inhibited bacterial growth, suggesting its potential as a natural preservative or therapeutic agent in treating infections caused by resistant strains.
  • Cancer Cell Lines : Research involving various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, indicating its potential role as an adjunctive treatment in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.